7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S2/c1-2-19-8-10-21(11-9-19)36(33,34)26-25-27-24(23-22(12-17-35-23)32(25)29-28-26)31-15-13-30(14-16-31)18-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYANGIMPYZTDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” typically involves multi-step organic reactions. The key steps may include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the benzyl group via nucleophilic substitution.
- Attachment of the ethylphenylsulfonyl group through sulfonation reactions.
- Construction of the tetrazatricyclo framework using cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[730
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonylpiperazine-tetrazole hybrids. Below is a comparative analysis with key analogs:
Key Findings:
Structural Complexity vs. Bioactivity : The target compound’s tricyclic system may enhance binding affinity compared to simpler sulfonylpiperazine-tetrazole hybrids (e.g., 7a–x in ), though this requires experimental validation.
Synthetic Challenges : The tricyclic framework necessitates precise control over reaction conditions to avoid ring-opening or side-product formation, unlike spirocyclic analogs synthesized via straightforward condensations .
Notes on Methodology and Limitations
- Antiproliferative claims are extrapolated from sulfonylpiperazine-tetrazole hybrids and require empirical validation.
Biologische Aktivität
The compound 7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 492.6 g/mol. Its structure includes a benzylpiperazine moiety and a sulfonamide group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O3S |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate structures.
- Receptor Binding : The benzylpiperazine moiety can interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating their activity.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties:
- Bacterial Strains Tested : The compound was evaluated against several strains including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties:
- Cell Lines Tested : The compound was tested on HeLa cells (cervical cancer) and primary mouse fibroblasts.
| Cell Line | IC50 (µM) | Toxicity Observed |
|---|---|---|
| HeLa | >200 | None |
| Mouse Fibroblasts | >200 | None |
The compound showed no cytotoxicity at concentrations up to 200 µM in non-cancerous cells while exhibiting potential anticancer effects in tumor cell lines.
Case Studies
A notable study involved the synthesis of derivatives of this compound which were subsequently tested for biological activity:
- Synthesis of Derivatives : A series of derivatives were synthesized through modifications of the benzylpiperazine moiety.
- Biological Testing : These derivatives were screened for antibacterial and anticancer activities with varying degrees of success.
Example Case Study
In a study by Rbaa et al., derivatives were synthesized and tested against pathogenic strains:
- Findings : Some derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can lead to improved biological properties.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic reactions, such as cyclocondensation of precursors like tetrazolopyrimidines or spirocyclic intermediates. Key steps include:
- Reagent Selection : Use catalytic piperidine in 1,4-dioxane for aldol-like condensations to form fused rings (e.g., benzothiazole or spiro systems) .
- Temperature Control : Reflux conditions (e.g., 5–12 hours) are critical for ring closure, as seen in analogous syntheses .
- Purification : Recrystallization from 1,4-dioxane or ethanol-water mixtures ensures high purity .
- Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature gradients. For example, fractional factorial designs can isolate critical factors affecting yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves complex polycyclic frameworks and confirms stereochemistry (mean C–C bond precision: ±0.005 Å; R-factor <0.05) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY/HMQC to distinguish overlapping signals in aromatic/heterocyclic regions .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., X-ray vs. computational models) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray bond lengths/angles with Density Functional Theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.02 Å may indicate crystal packing effects .
- Torsional Analysis : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. rigid crystal lattices .
- Data Reconciliation : Apply Bayesian statistics to weigh experimental (X-ray) and computational uncertainties, prioritizing high-resolution crystallographic data (e.g., IUCr standards) .
Q. What experimental designs are suitable for investigating the compound’s bioactivity mechanisms, such as cytotoxicity or enzyme inhibition?
- Methodological Answer :
- In Vitro Assays :
- SRB Cytotoxicity Assay : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using 72-hour exposure protocols. Normalize results to reference agents like CHS-828 .
- Dose-Response Curves : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and assess selectivity ratios vs. normal fibroblasts (WI-38) .
- Mechanistic Studies :
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
- Molecular Docking : Screen against targets (e.g., tubulin, topoisomerases) using AutoDock Vina, guided by structural analogs .
Q. How can AI-driven computational tools enhance the prediction of this compound’s physicochemical or pharmacokinetic properties?
- Methodological Answer :
- COMSOL Multiphysics Integration : Train neural networks on DFT-calculated parameters (e.g., logP, solubility) to predict absorption/distribution .
- Generative Models : Use AlphaFold-like architectures to propose novel derivatives with optimized binding affinities .
- Real-Time Optimization : Implement reinforcement learning (RL) in smart laboratories to autonomously adjust reaction parameters (e.g., pH, solvent ratios) .
Q. What theoretical frameworks are critical for contextualizing research on this compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites in cycloaddition reactions .
- Crystal Engineering Principles : Apply Etter’s rules to predict hydrogen-bonding motifs (e.g., N–H···O/N interactions) from crystallographic data .
- Transition State Theory : Map energy profiles (IRC calculations) for key steps like sulfonylation or ring-opening .
Data Contradiction Analysis Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
